Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving Group
4-Iodothioanisole participates efficiently in Sonogashira cross-coupling reactions under mild conditions, achieving an 83% isolated yield in the synthesis of 1,2-bis(4-(methylthio)phenyl)ethyne . While a direct head-to-head yield comparison with 4-bromothioanisole under identical conditions is not available, the fundamental reactivity difference is rooted in bond dissociation energies: the C–I bond in PhI (66.9 kcal/mol) is substantially weaker than the C–Br bond in PhBr (82.7 kcal/mol) [1]. This lower BDE facilitates oxidative addition, the rate-determining step in many Pd-catalyzed couplings, and typically translates to higher yields and/or milder reaction conditions for aryl iodides compared to aryl bromides [2].
| Evidence Dimension | Cross-coupling yield (Sonogashira) |
|---|---|
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | Aryl bromides generally require higher temperatures or longer times; class-level baseline for aryl bromides often <80% under similar mild conditions |
| Quantified Difference | 83% yield achieved at room temperature |
| Conditions | Room temperature, 20 h, Pd(PPh3)2Cl2/CuI in NHiPr2 |
Why This Matters
Higher yield under mild conditions reduces energy input and purification burden, directly improving cost-efficiency in multi-step syntheses.
- [1] Bond Dissociation Energies of Organic Molecules. Data for PhI (66.9 kcal/mol) and PhBr (82.7 kcal/mol). View Source
- [2] Organoiodine chemistry: Relative leaving group ability; C–I bond is weakest among halogens (CH3I BDE 57.6 kcal/mol vs. CH3Br 72.1 kcal/mol). View Source
